molecular formula C22H16O6S B11404165 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate

Cat. No.: B11404165
M. Wt: 408.4 g/mol
InChI Key: CVNSUOLPZPPCEO-UHFFFAOYSA-N
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Description

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE is a complex organic compound that features a benzoxathiol core with methoxyphenyl and methoxybenzoate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or amines .

Scientific Research Applications

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE is unique due to its specific combination of functional groups and the benzoxathiol core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H16O6S

Molecular Weight

408.4 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-methoxybenzoate

InChI

InChI=1S/C22H16O6S/c1-25-15-8-6-13(7-9-15)21(23)27-17-11-18(14-4-3-5-16(10-14)26-2)20-19(12-17)29-22(24)28-20/h3-12H,1-2H3

InChI Key

CVNSUOLPZPPCEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC(=CC=C4)OC

Origin of Product

United States

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